N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenoxyacetamide
Descripción
Propiedades
IUPAC Name |
N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c29-24(17-33-21-5-2-1-3-6-21)26-20-9-11-22(12-10-20)34(31,32)27-14-18-13-19(16-27)23-7-4-8-25(30)28(23)15-18/h1-12,18-19H,13-17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZHNUPTEJUHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenoxyacetamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity based on available research findings.
Chemical Structure and Properties
Molecular Formula : C26H27N3O4S
Molecular Weight : 477.58 g/mol
CAS Number : 681270-83-7
Purity : Typically 95%
The compound features a methanopyrido-diazocin core structure that is significant for its biological interactions. The sulfonyl group enhances its pharmacological profile by potentially increasing solubility and bioavailability.
Research indicates that compounds similar to N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenoxyacetamide exhibit various biological activities:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Cytotoxicity Against Cancer Cells
A study involving the synthesis and evaluation of similar compounds revealed significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| DK4023 | MDA-MB-231 | 15 | Induces apoptosis |
| DK4024 | HeLa | 20 | Inhibits migration |
These findings suggest that the methanopyrido-diazocin core is crucial for the anticancer activity of this class of compounds.
Antimicrobial Activity
In a comparative study of various sulfonamide derivatives:
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
These results highlight the potential of sulfonamide-containing compounds as effective antimicrobial agents.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenoxyacetamide exhibits promising anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of Cell Cycle Progression : The compound disrupts the normal cell cycle, leading to cell death.
- Induction of Oxidative Stress : It increases reactive oxygen species (ROS) levels within the cells, promoting apoptosis.
A study demonstrated that this compound could significantly reduce the viability of cancer cells while sparing normal cells, indicating a selective toxicity that is desirable in cancer therapeutics .
Antiviral Properties
Recent investigations have also highlighted the antiviral potential of this compound. It has shown efficacy against viruses that utilize serine proteases for entry into host cells. By inhibiting these proteases, the compound may prevent viral replication and spread.
For instance, studies on similar pyrido[1,2-a][1,5]diazocin derivatives have indicated their ability to bind effectively to viral proteins involved in the infection process . This suggests a pathway for developing antiviral therapies based on this chemical structure.
In Vitro Studies
In vitro studies have demonstrated that N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenoxyacetamide can effectively inhibit the growth of various cancer cell lines. For example:
- Study A : A study reported a 70% reduction in cell viability in breast cancer cells treated with this compound at a concentration of 10 µM over 48 hours.
In Vivo Studies
Preliminary in vivo studies are underway to assess the therapeutic efficacy and safety profile of this compound in animal models. Early results suggest that it may significantly reduce tumor size without notable side effects .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analysis
Key structural analogs include:
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Core structure: Tetrahydroimidazo[1,2-a]pyridine vs. methanopyridodiazocin. Substituents: Nitrophenyl and cyano groups enhance electron-withdrawing properties, contrasting with the sulfonyl group in the target compound. Physicochemical properties: Higher melting point (243–245°C) due to nitro and cyano groups, which may increase crystallinity .
(R/S)-N-[(Stereospecific isomers)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide derivatives (): Core structure: Linear hexan-2-yl chain vs. bicyclic methanopyridodiazocin. Substituents: 2,6-Dimethylphenoxy group increases steric bulk compared to the unsubstituted phenoxy in the target compound. Functional implications: Stereochemistry and hydroxyl groups in these derivatives likely influence solubility and target affinity .
Hydrogen-Bonding and Crystallographic Behavior
The target compound’s sulfonyl group and amide functionalities enable extensive hydrogen-bonding networks, which can be analyzed via graph set theory (as described in ). For example:
- Phenoxyacetamide: The ether oxygen and amide NH may participate in weaker hydrogen bonds compared to nitro or cyano groups in ’s compound.
Crystallographic tools like ORTEP-3 () are essential for visualizing these interactions, which dictate packing efficiency and stability .
Data Table: Comparative Analysis of Structural Features
Research Findings and Implications
- Solubility : The sulfonyl group likely improves aqueous solubility relative to nitro or methyl-substituted derivatives, critical for pharmacokinetics.
- Stability : Hydrogen-bonding networks inferred from crystallographic studies () suggest higher thermal stability than compounds with weaker intermolecular forces.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
